molecular formula C19H18ClN5OS B11577432 N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577432
M. Wt: 399.9 g/mol
InChI Key: YLOFROSLKLMRPE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . The compound’s ability to donate and accept hydrogen bonds allows it to interact specifically with different target receptors, enhancing its bioactivity .

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other triazolothiadiazine derivatives, such as:

These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18ClN5OS/c1-11-8-9-14(10-15(11)20)21-18(26)17-16(13-6-4-3-5-7-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

YLOFROSLKLMRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4)Cl

Origin of Product

United States

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